![molecular formula C9H9ClF3N3 B1612685 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 915922-37-1](/img/structure/B1612685.png)
4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
Overview
Description
4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine, abbreviated as 4C2PTFMP, is a synthetic compound with potential applications in scientific research. It is a member of the pyrimidine family and is structurally similar to other compounds in this class, such as 4-chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)benzene (4C2PTFMB) and 4-chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)thiophene (4C2PTFMT). 4C2PTFMP has been studied extensively in the laboratory due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 4C2PTFMP is not yet fully understood. However, it is known that 4C2PTFMP binds to acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and inhibits its activity. This inhibition of acetylcholinesterase activity is thought to be responsible for the biochemical and physiological effects of 4C2PTFMP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4C2PTFMP have been studied extensively in laboratory animals. It has been shown to increase the levels of the neurotransmitter acetylcholine, which is involved in the regulation of a variety of physiological processes, including memory, learning, and muscle contraction. Additionally, 4C2PTFMP has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in laboratory animals.
Advantages and Limitations for Lab Experiments
The use of 4C2PTFMP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, 4C2PTFMP is a relatively stable compound, and its properties and reactivity can be easily manipulated by changing the reaction conditions. However, there are some limitations to its use in laboratory experiments. For example, 4C2PTFMP is a relatively low-potency compound, and its effects can be difficult to measure accurately. Additionally, 4C2PTFMP is a relatively new compound, and its effects have not yet been fully studied.
Future Directions
The potential applications of 4C2PTFMP are numerous, and there are many possible future directions for research. One possible direction is to further study the biochemical and physiological effects of 4C2PTFMP in laboratory animals, in order to better understand its mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of 4C2PTFMP, such as its use as an analgesic, anti-
Scientific Research Applications
4C2PTFMP has been studied extensively for its potential applications in scientific research. It has been used as a building block for the synthesis of novel compounds, and as a model compound for studying the properties and reactivity of other pyrimidines. It has also been used in the synthesis of peptide-based drugs, and as a reagent for the synthesis of other organic compounds. Additionally, 4C2PTFMP has been studied as a potential inhibitor of enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
properties
IUPAC Name |
4-chloro-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-7-5-6(9(11,12)13)14-8(15-7)16-3-1-2-4-16/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCBRENRXUGWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592206 | |
Record name | 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
915922-37-1 | |
Record name | 4-Chloro-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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